2-(Bromomethyl)phenyl acetate
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Overview
Description
2-(Bromomethyl)phenyl acetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of phenyl acetate where a bromomethyl group is attached to the phenyl ring. This compound is known for its reactivity due to the presence of the bromomethyl group, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)phenyl acetate typically involves the bromination of phenyl acetate. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted phenyl acetate derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of phenylmethanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted phenyl acetate derivatives
- Phenylmethanol derivatives
- Aldehydes and carboxylic acids
Scientific Research Applications
2-(Bromomethyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)phenyl acetate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Phenyl acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Benzyl bromide: Contains a bromomethyl group attached to a benzene ring but lacks the acetate functionality.
2-(Chloromethyl)phenyl acetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
Uniqueness: 2-(Bromomethyl)phenyl acetate is unique due to the presence of both the bromomethyl and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. The bromomethyl group enhances its reactivity towards nucleophiles, while the acetate group provides additional functionalization possibilities.
Properties
IUPAC Name |
[2-(bromomethyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMCEFGRRLLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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